molecular formula C21H31N5S3 B373011 1-({[5-(dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1H-1,2,3-benzotriazole CAS No. 130186-61-7

1-({[5-(dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1H-1,2,3-benzotriazole

Número de catálogo: B373011
Número CAS: 130186-61-7
Peso molecular: 449.7g/mol
Clave InChI: TVJDLIGRBLSYTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-({[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core linked via a sulfanylmethyl group to a 1,3,4-thiadiazole ring substituted with a dodecylsulfanyl chain. The dodecyl (C12) chain introduces lipophilicity, which may enhance solubility in nonpolar environments or influence self-assembly properties. Structural analogs of this compound often exhibit varied conformational and functional properties depending on substituent groups and heterocyclic arrangements.

Propiedades

IUPAC Name

2-(benzotriazol-1-ylmethylsulfanyl)-5-dodecylsulfanyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5S3/c1-2-3-4-5-6-7-8-9-10-13-16-27-20-23-24-21(29-20)28-17-26-19-15-12-11-14-18(19)22-25-26/h11-12,14-15H,2-10,13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJDLIGRBLSYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NN=C(S1)SCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-({[5-(dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1H-1,2,3-benzotriazole is a compound that incorporates both thiadiazole and benzotriazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and anti-inflammatory properties based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H31N5S3
  • Molecular Weight : 449.7 g/mol
  • CAS Number : 130186-61-7

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. In particular, compounds containing the thiadiazole ring have demonstrated effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.78 μg/mL against Staphylococcus aureus .

Table 1 summarizes the antimicrobial activities of related thiadiazole derivatives:

CompoundTarget OrganismMIC (μg/mL)
6aS. aureus0.78
6cE. coli1.56
6hPseudomonas aeruginosa3.12

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been extensively studied. In various preclinical models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, several derivatives have shown promising results:

  • Compounds with structural similarities to the target compound have exhibited up to 90% protection in seizure models .

Table 2 provides a comparison of anticonvulsant activities:

Compound IDTest ModelProtection (%)
52MES90
66PTZ60
53MES80

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that certain compounds can significantly reduce inflammation markers in vitro:

  • Compounds similar to the target compound have been effective in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

The biological activity of 1-({[5-(dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1H-1,2,3-benzotriazole is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
  • Anticonvulsant Mechanism : It may modulate neurotransmitter levels or inhibit ion channels involved in neuronal excitability.

Case Studies

Recent studies have synthesized various thiadiazole derivatives and evaluated their biological activities through rigorous testing protocols. For instance:

  • A study by Archana et al. (2004) synthesized a series of novel thiadiazoles and assessed their anticonvulsant activity using both MES and PTZ models. The most potent compound showed significant efficacy in reducing seizure frequency .

Comparación Con Compuestos Similares

Target Compound vs. 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ()

  • Core Structure :

    • The target compound contains a benzotriazole-thiadiazole hybrid, whereas the analog in features two interconnected 1,3,4-thiadiazole rings.
    • The thiadiazole rings in adopt a butterfly conformation with near-coplanar phenyl substituents (dihedral angles: 0.8–0.9°), while the target’s benzotriazole-thiadiazole linkage likely imposes distinct torsional constraints due to steric and electronic differences .
  • Substituents :

    • The target’s dodecylsulfanyl chain contrasts with the methylphenyl groups in . The long alkyl chain may increase hydrophobicity and alter crystal packing compared to aromatic substituents.
  • Crystallographic Data: reports monoclinic lattice parameters (a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, β = 96.084°). The target’s crystal structure is unreported in the provided evidence, but its bulkier substituents suggest deviations in unit cell dimensions and packing efficiency.

Target Compound vs. 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-yl-methyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one ()

  • Heterocyclic Components: The target uses benzotriazole, while employs a 1,2,4-triazole group.
  • Functional Groups :

    • includes a ketone group (butan-2-one) absent in the target. This polar group may enhance crystallinity or reactivity in the analog.

Table 1: Comparative Analysis of Structural and Functional Attributes

Property Target Compound Compound Compound
Core Heterocycles Benzotriazole + Thiadiazole Two Thiadiazoles Thiadiazole + Triazole
Substituents Dodecylsulfanyl Methylphenyl 1,2,4-Triazolyl-methyl + Ketone
Conformation Likely planar with torsional flexibility Butterfly conformation (dihedral = 46.3°) Not reported, but polar groups may dominate
Lipophilicity (Predicted) High (C12 chain) Moderate (Aromatic substituents) Moderate (Polar ketone counterbalances)
Crystallographic Data Unreported Monoclinic, β = 96.084° Unreported in provided evidence

Implications of Substituent Variations

  • Dodecylsulfanyl vs. Methylphenyl :
    • The target’s C12 chain may improve membrane permeability or aggregation in micellar systems, whereas the methylphenyl groups in enhance π-π stacking and rigidity .
  • Benzotriazole vs. Triazole :
    • Benzotriazole’s extended aromatic system could offer superior UV stability compared to the triazole in , which may prioritize hydrogen-bonding interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.